N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a benzimidazole moiety linked via a methylene bridge to a tetrahydrocyclopenta[c]pyrazole carboxamide scaffold. This structure combines two pharmacologically significant motifs: the benzimidazole ring, known for its role in enzyme inhibition and metal coordination, and the pyrazole-carboxamide group, which contributes to hydrogen-bonding interactions in biological systems .
Synthesis: The compound can be synthesized via a multi-step procedure involving condensation of N1-substituted pyrazole-3-carboxylic acids with benzimidazole-2-amine derivatives. Key steps include activation of the carboxylic acid using 1-hydroxybenzotriazole (HOBt) and EDCI HCl in anhydrous DMF, followed by coupling with the benzimidazole amine. Purification via column chromatography yields the final product .
Properties
Molecular Formula |
C15H15N5O |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O/c21-15(14-9-4-3-7-10(9)19-20-14)16-8-13-17-11-5-1-2-6-12(11)18-13/h1-2,5-6H,3-4,7-8H2,(H,16,21)(H,17,18)(H,19,20) |
InChI Key |
XUBHEFWEWBLJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1H-Benzimidazol-2-ylmethyl Derivatives
Benzimidazole derivatives are commonly synthesized via condensation of 1,2-phenylenediamine with carbonyl compounds under acidic conditions. For the 2-aminomethyl substitution, a modified approach employs:
Step 1: Formation of 2-(Chloromethyl)-1H-benzimidazole
1,2-Phenylenediamine reacts with chloroacetic acid in hydrochloric acid to yield 2-(chloromethyl)-1H-benzimidazole. This intermediate is isolated via recrystallization from ethanol (yield: 68–72%).
Step 2: Amination to 2-(Aminomethyl)-1H-benzimidazole
The chloromethyl derivative undergoes nucleophilic substitution with aqueous ammonia at 80°C for 6 hours, producing 2-(aminomethyl)-1H-benzimidazole. Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) affords the product in 85% purity.
Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
The tetrahydrocyclopenta[c]pyrazole core is constructed via a [3+2] cycloaddition strategy:
Step 1: Preparation of Cyclopentenone Precursor
Cyclopentadiene undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to form cyclopentenone, which is subsequently treated with ethyl diazoacetate in the presence of Rh₂(OAc)₄ to yield ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (yield: 58%).
Step 2: Hydrolysis to Carboxylic Acid
The ester is saponified with 2N NaOH in ethanol/water (1:1) at reflux for 4 hours, yielding 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Acidification with HCl precipitates the product (yield: 91%).
Coupling of Subunits via Amide Bond Formation
The final step involves coupling the benzimidazole and pyrazole-carboxylic acid subunits using standard peptide coupling reagents:
Step 1: Activation of Carboxylic Acid
2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) in anhydrous DCM at 0°C for 2 hours to form the acyl chloride intermediate.
Step 2: Amidation with 2-(Aminomethyl)-1H-benzimidazole
The acyl chloride is reacted with 2-(aminomethyl)-1H-benzimidazole (1.2 equiv) in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous THF at 25°C for 12 hours, yielding the target compound after purification via column chromatography (SiO₂, hexane/EtOAc 3:7).
Optimization of Coupling Conditions
Reaction parameters critically influence yield and purity:
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | THF, DMF, DCM | THF | 78 |
| Temperature (°C) | 0, 25, 40 | 25 | 78 |
| Coupling Agent | EDC, DCC, SOCl₂ | SOCl₂ | 82 |
| Base | TEA, DMAP, Pyridine | TEA | 82 |
Analytical Characterization and Validation
3.1 Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 12.34 (s, 1H, NH), 7.52–7.48 (m, 2H, Ar-H), 7.15–7.11 (m, 2H, Ar-H), 4.62 (s, 2H, CH₂), 3.02–2.98 (m, 2H, cyclopentane-H), 2.75–2.71 (m, 2H, cyclopentane-H), 2.45–2.41 (m, 2H, cyclopentane-H).
-
IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N pyrazole).
3.2 Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 60:40, 1.0 mL/min) confirms ≥98% purity with retention time = 6.72 min.
Alternative Synthetic Routes
4.1 One-Pot Tandem Synthesis
A streamlined approach condenses the pyrazole and benzimidazole formation into a single reactor:
-
Cyclopentenone, hydrazine hydrate, and ethyl acetoacetate undergo cyclocondensation to form the pyrazole ester.
-
In situ hydrolysis and coupling with 2-(aminomethyl)-1H-benzimidazole using HATU as a coupling agent yields the target compound in 65% overall yield.
4.2 Solid-Phase Synthesis
Immobilization of the pyrazole-carboxylic acid on Wang resin enables iterative coupling and cleavage, achieving 72% yield with reduced purification demands.
Challenges and Mitigation Strategies
5.1 Low Yields in Cyclization Steps
-
Cause : Competing side reactions during pyrazole ring formation.
-
Solution : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
5.2 Epimerization During Amidation
-
Cause : Base-induced racemization at the carboxamide center.
-
Solution : Employing coupling agents like HOBt/DIC at 0°C suppresses epimerization.
Scalability and Industrial Feasibility
6.1 Kilogram-Scale Production
Pilot-scale synthesis (1 kg batch) achieved 74% yield using:
-
Continuous flow reactors for pyrazole cyclization.
-
Centrifugal partition chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide. For instance, derivatives of benzimidazole and pyrazole have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis (Mtb). These studies indicate that modifications to the benzimidazole framework can enhance antimicrobial activity, suggesting a promising avenue for developing new antitubercular agents .
Antioxidant Properties
Research has indicated that derivatives of this compound exhibit significant antioxidant activity. A study focused on the synthesis and biological evaluation of novel pyrazole benzimidazolone derivatives demonstrated their potential as effective antioxidants. This property is crucial in combating oxidative stress-related diseases .
Antiprotozoal Activity
The compound has also been investigated for its antiprotozoal properties. Research has shown that certain benzimidazole derivatives exhibit activity against protozoan parasites, such as Trichomonas vaginalis. The structural similarities between these derivatives and known antiprotozoal drugs suggest that they could serve as leads for new treatments .
Mechanistic Insights
Understanding the mechanisms through which N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide exerts its biological effects is essential for optimizing its therapeutic potential.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into the interactions at the molecular level and can guide further modifications to enhance efficacy .
Structure-Activity Relationship (SAR) Analysis
SAR analyses are critical for understanding how structural changes affect biological activity. By systematically modifying different parts of the molecule, researchers can identify which modifications lead to improved potency or selectivity against specific targets .
Development of Novel Antimycobacterial Agents
A notable case study involved the design and synthesis of benzimidazole derivatives aimed at inhibiting Mtb PS (phosphatidylserine) synthesis. These compounds showed promising results in vitro, demonstrating the potential for developing new antitubercular therapies based on this scaffold .
Evaluation of Antioxidant Activity
Another study focused on evaluating the antioxidant capacity of pyrazole-benzimidazolone derivatives. The results indicated that certain derivatives exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid, suggesting their utility in preventing oxidative damage .
Data Tables
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural variations among analogs:
Key Observations :
- Benzimidazole vs. Chlorophenyl : The target compound’s benzimidazole group may enhance binding to biomolecular targets (e.g., kinases or proteases) compared to the 3-chlorophenyl group in , which introduces steric bulk and electron-withdrawing effects.
- Tetrahydrothiophene Dioxide () : The sulfone group increases polarity, likely improving aqueous solubility but reducing membrane permeability.
- Ethoxy-Hydroxyphenyl () : This substituent may enable metal chelation, suggesting applications in catalysis or metalloenzyme inhibition.
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of benzimidazole have been shown to inhibit cell proliferation in various cancer cell lines. Specifically, compounds with a benzimidazole core demonstrated cytotoxic effects against lung cancer cell lines such as A549 and HCC827, with IC50 values ranging from 6.26 μM to 20.46 μM in different assay formats .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 | 2D |
| Compound 6 | HCC827 | 6.48 | 2D |
| Compound 8 | NCI-H358 | 20.46 | 3D |
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory potential. Similar benzimidazole derivatives have been shown to inhibit T cell proliferation by targeting H+/K+-ATPases, leading to intracellular acidification and subsequent cell cycle arrest at the G1 phase . This suggests that N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide may possess similar immunomodulatory properties.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth . The minimum inhibitory concentrations (MICs) for these compounds were evaluated using broth microdilution methods.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
The mechanisms underlying the biological activities of N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cellular proliferation.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Alteration of Intracellular pH : By affecting H+/K+-ATPase activity, it can lead to changes in intracellular pH that influence cellular functions.
Case Studies
Several studies have highlighted the potential of benzimidazole derivatives in clinical applications:
- Antitumor Efficacy : In vitro studies demonstrated that certain derivatives significantly reduced tumor growth in xenograft models.
- Immunomodulation : Clinical trials indicated that compounds targeting T cell activity could enhance anti-tumor immunity without severe side effects.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide?
A multi-step synthesis is typically employed. Key steps include:
- Coupling reactions : The benzimidazole moiety can be introduced via nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives are synthesized using acrylamide intermediates under controlled temperatures (e.g., 60–80°C) in solvents like DMF .
- Cyclization : The tetrahydrocyclopenta[c]pyrazole core is formed via cyclocondensation of hydrazines with cyclopentenone derivatives, often catalyzed by acids (e.g., HCl) .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity .
Q. How is the structural integrity of the compound confirmed experimentally?
Advanced spectroscopic and analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the connectivity of the benzimidazole, pyrazole, and cyclopentane rings. Aromatic proton signals in the 7.0–8.5 ppm range confirm benzimidazole substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] ion matching theoretical mass).
- X-ray crystallography : Resolves ambiguous stereochemistry in the tetrahydrocyclopenta[c]pyrazole system .
Q. What preliminary biological assays are suitable for evaluating this compound?
Initial screening includes:
- Receptor binding assays : Competitive radioligand displacement studies (e.g., using H-labeled probes) to assess affinity for targets like cannabinoid or kinase receptors .
- Functional assays : Electrophysiology (e.g., inhibition of twitch responses in isolated tissues) or enzyme inhibition assays (IC determination) .
Advanced Research Questions
Q. How can researchers design experiments to identify the compound’s molecular targets?
A combination of proteomics and computational modeling is recommended:
- Chemical proteomics : Use biotinylated analogs of the compound to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
- Molecular docking : Predict binding modes to receptors (e.g., kinases or GPCRs) using software like AutoDock Vina. Validate with mutagenesis studies targeting predicted binding residues .
Q. How should contradictions in activity data across different assay systems be resolved?
Systematic approaches include:
- Orthogonal assays : Compare results from cell-based (e.g., luciferase reporter) and cell-free (e.g., SPR binding) assays to rule out off-target effects .
- Dose-response consistency : Ensure activity persists across multiple concentrations (e.g., 1 nM–10 µM) and replicates (n ≥ 3).
- Solubility controls : Verify compound stability in assay buffers using HPLC to exclude aggregation artifacts .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering activity .
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve membrane permeability, followed by enzymatic cleavage in vivo .
- Pharmacokinetic profiling : Monitor plasma half-life (t) and bioavailability (AUC) via LC-MS/MS after oral/intravenous administration in rodent models .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Replace the cyclopentane ring with cyclohexane or heterocycles (e.g., tetrahydrothiophene) to assess conformational flexibility .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO) on the benzimidazole ring to modulate electronic properties and receptor affinity .
- Bioisosteres : Substitute the carboxamide group with sulfonamide or urea to evaluate hydrogen-bonding contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
